molecular formula C31H34N2O4 B12038068 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12038068
M. Wt: 498.6 g/mol
InChI Key: AYQQQYDKRHBXBN-SGEDCAFJSA-N
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Description

5-(4-tert-butylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydroxy and benzoyl groups: These functional groups can be introduced through selective oxidation and acylation reactions.

    Attachment of the tert-butylphenyl and isopropoxy-methylbenzoyl groups: These steps may involve Friedel-Crafts alkylation or acylation reactions.

    Final functionalization with the pyridinylmethyl group: This can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency.

    Purification processes: Such as recrystallization, chromatography, or distillation to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols or alkanes.

    Substitution products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions.

    Organic synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological assays: It can be used in assays to study enzyme activity or receptor binding.

Medicine

    Drug development:

Industry

    Material science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-ethoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

  • Structural uniqueness : The combination of functional groups in 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is unique and not commonly found in other compounds.
  • Reactivity : The specific arrangement of functional groups may result in unique reactivity patterns, making it valuable for specific applications.

Properties

Molecular Formula

C31H34N2O4

Molecular Weight

498.6 g/mol

IUPAC Name

(4Z)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O4/c1-19(2)37-25-14-11-23(16-20(25)3)28(34)26-27(22-9-12-24(13-10-22)31(4,5)6)33(30(36)29(26)35)18-21-8-7-15-32-17-21/h7-17,19,27,34H,18H2,1-6H3/b28-26-

InChI Key

AYQQQYDKRHBXBN-SGEDCAFJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)O)OC(C)C

Origin of Product

United States

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